molecular formula C14H11N5O3S B4318879 6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE

6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE

Cat. No.: B4318879
M. Wt: 329.34 g/mol
InChI Key: FGEOBBJTAWKKDI-UHFFFAOYSA-N
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Description

6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a mercapto group, a triazole ring, and a pyridazinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzodioxin moiety and the pyridazinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the triazole ring can interact with metal ions, affecting enzymatic functions, while the benzodioxin moiety can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3S/c20-12-4-2-9(15-16-12)13-17-18-14(23)19(13)8-1-3-10-11(7-8)22-6-5-21-10/h1-4,7H,5-6H2,(H,16,20)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEOBBJTAWKKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE
Reactant of Route 2
6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE
Reactant of Route 3
6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE
Reactant of Route 4
6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE
Reactant of Route 5
6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE
Reactant of Route 6
6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE

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